Cas no 2003668-90-2 (1H-Pyrazole-5-methanol, α-(2-aminoethyl)-3-bromo-1-methyl-)

1H-Pyrazole-5-methanol, α-(2-aminoethyl)-3-bromo-1-methyl- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-5-methanol, α-(2-aminoethyl)-3-bromo-1-methyl-
- 3-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol
- 2003668-90-2
- EN300-684078
-
- インチ: 1S/C7H12BrN3O/c1-11-5(4-7(8)10-11)6(12)2-3-9/h4,6,12H,2-3,9H2,1H3
- InChIKey: QWOSBJMKECXSQO-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(CCN)O)N(C)N=1
計算された属性
- せいみつぶんしりょう: 233.01637g/mol
- どういたいしつりょう: 233.01637g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
じっけんとくせい
- 密度みつど: 1.69±0.1 g/cm3(Predicted)
- ふってん: 387.9±42.0 °C(Predicted)
- 酸性度係数(pKa): 13.74±0.20(Predicted)
1H-Pyrazole-5-methanol, α-(2-aminoethyl)-3-bromo-1-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-684078-2.5g |
3-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol |
2003668-90-2 | 95.0% | 2.5g |
$1931.0 | 2025-03-12 | |
Enamine | EN300-684078-10.0g |
3-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol |
2003668-90-2 | 95.0% | 10.0g |
$4236.0 | 2025-03-12 | |
Enamine | EN300-684078-0.25g |
3-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol |
2003668-90-2 | 95.0% | 0.25g |
$906.0 | 2025-03-12 | |
Enamine | EN300-684078-0.1g |
3-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol |
2003668-90-2 | 95.0% | 0.1g |
$867.0 | 2025-03-12 | |
Enamine | EN300-684078-1.0g |
3-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol |
2003668-90-2 | 95.0% | 1.0g |
$986.0 | 2025-03-12 | |
Enamine | EN300-684078-0.5g |
3-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol |
2003668-90-2 | 95.0% | 0.5g |
$946.0 | 2025-03-12 | |
Enamine | EN300-684078-0.05g |
3-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol |
2003668-90-2 | 95.0% | 0.05g |
$827.0 | 2025-03-12 | |
Enamine | EN300-684078-5.0g |
3-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol |
2003668-90-2 | 95.0% | 5.0g |
$2858.0 | 2025-03-12 |
1H-Pyrazole-5-methanol, α-(2-aminoethyl)-3-bromo-1-methyl- 関連文献
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1H-Pyrazole-5-methanol, α-(2-aminoethyl)-3-bromo-1-methyl-に関する追加情報
Introduction to 1H-Pyrazole-5-methanol, α-(2-aminoethyl)-3-bromo-1-methyl- (CAS No. 2003668-90-2) and Its Emerging Applications in Chemical Biology
The compound 1H-Pyrazole-5-methanol, α-(2-aminoethyl)-3-bromo-1-methyl- (CAS No. 2003668-90-2) represents a fascinating molecule with significant potential in the realm of chemical biology and drug discovery. Pyrazole derivatives have long been recognized for their diverse pharmacological properties, and this particular compound, characterized by its unique structural motifs, has garnered attention due to its promising biological activities. The presence of a hydroxymethyl group, a bromo substituent, and an N-(2-aminoethyl) side chain imparts distinct chemical and biological functionalities, making it a valuable scaffold for further exploration.
In recent years, the field of medicinal chemistry has witnessed an increasing interest in heterocyclic compounds, particularly pyrazoles, due to their broad spectrum of biological activities. Pyrazole derivatives exhibit antimicrobial, anti-inflammatory, anticancer, and anti-viral properties, among others. The structural versatility of pyrazoles allows for the introduction of various substituents that can modulate their biological effects. The compound in question (1H-Pyrazole-5-methanol, α-(2-aminoethyl)-3-bromo-1-methyl-) is no exception and has been studied for its potential therapeutic applications.
The hydroxymethyl group at the 5-position of the pyrazole ring introduces a polar moiety that can enhance solubility and binding affinity to biological targets. This feature is particularly advantageous in drug design, as it allows for better interaction with proteins and enzymes. Additionally, the bromo substituent at the 3-position provides a handle for further functionalization via cross-coupling reactions, enabling the synthesis of more complex derivatives. The N-(2-aminoethyl) side chain adds another layer of complexity, as it can participate in hydrogen bonding interactions and influence the compound's pharmacokinetic properties.
Recent studies have highlighted the importance of pyrazole derivatives in addressing various diseases. For instance, research has demonstrated that certain pyrazole-based compounds exhibit potent inhibitory activity against kinases and other enzymes involved in cancer progression. The compound 1H-Pyrazole-5-methanol, α-(2-aminoethyl)-3-bromo-1-methyl- has been investigated for its potential to disrupt these enzymatic pathways, offering a promising lead for developing novel anticancer agents. Furthermore, its ability to interact with DNA-binding proteins has been explored in preclinical studies, suggesting its potential as an antitumor agent.
The α-(2-aminoethyl) group plays a crucial role in modulating the compound's bioactivity. This moiety can form hydrogen bonds with polar residues in target proteins, enhancing binding affinity. Moreover, it can be further functionalized to introduce additional pharmacophores or tags for imaging and drug delivery applications. The combination of these features makes this compound a versatile tool for medicinal chemists seeking to develop next-generation therapeutics.
Advances in computational chemistry have also contributed to the understanding of this compound's biological activity. Molecular docking studies have been employed to predict how 1H-Pyrazole-5-methanol, α-(2-aminoethyl)-3-bromo-1-methyl- interacts with various biological targets. These studies have provided insights into its binding mode and have helped identify key residues involved in its activity. Such information is invaluable for optimizing the compound's pharmacological properties through structure-based drug design.
In addition to its therapeutic potential, this compound has shown promise in material science applications. Pyrazole derivatives are known to exhibit interesting electronic properties due to their aromatic nature and conjugated systems. The introduction of electron-withdrawing or electron-donating groups can tune these properties, making them suitable for use in organic electronics and photovoltaic devices. The unique structure of 1H-Pyrazole-5-methanol, α-(2-aminoethyl)-3-bromo-1-methyl-, with its multiple functional groups, could be exploited to develop novel materials with enhanced performance.
The synthesis of this compound involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. Key steps include bromination at the 3-position followed by nucleophilic substitution with ethylene diamine to introduce the α-(2-aminoethyl) group. The final step involves protecting group strategies to ensure regioselectivity during subsequent modifications. These synthetic methodologies showcase the flexibility of pyrazole chemistry and pave the way for further derivatization.
The growing body of literature on pyrazole derivatives underscores their importance as pharmacological tools. Researchers are increasingly exploring new synthetic routes and functionalization strategies to expand the chemical space available for drug discovery. The compound 1H-Pyrazole-5-methanol, α-(2-aminoethyl)-3-bromo-1-methyl-, with its unique structural features, hydroxymethyl group, bromo substituent, and N-(2-aminoethyl) side chain, exemplifies how careful molecular design can lead to compounds with significant therapeutic potential.
Future directions in this area may involve exploring analogs of this compound that exhibit enhanced bioactivity or improved pharmacokinetic profiles. Additionally, computational modeling could play an even greater role in guiding synthetic efforts by predicting how structural modifications will affect biological activity. By combining experimental data with computational insights, researchers can accelerate the discovery process and bring new treatments to patients more quickly.
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